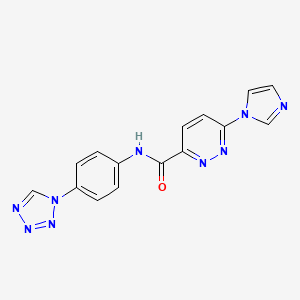
N-(4-(1H-tetrazol-1-yl)phenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1H-tetrazol-1-yl)phenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H11N9O and its molecular weight is 333.315. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(1H-tetrazol-1-yl)phenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and presenting data in a structured manner.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple heterocycles, which contribute to its biological properties. The molecular formula is C18H16N6O, with a molecular weight of approximately 336.37 g/mol. Its structural components include:
- Tetrazole ring : Known for its bioactivity and ability to form hydrogen bonds.
- Imidazole moiety : Often associated with various biological activities, including antimicrobial and antifungal properties.
- Pyridazine core : Contributes to the compound's stability and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing tetrazole and imidazole moieties exhibit anticancer properties. For instance, derivatives of similar structures have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 5.2 | Inhibition of cell proliferation |
| Compound B | 3.8 | Induction of apoptosis |
| Compound C | 7.0 | Cell cycle arrest at G2/M phase |
PDE Inhibition
The compound has been evaluated for its ability to inhibit phosphodiesterase (PDE) enzymes, particularly PDE3A and PDE3B, which are critical in regulating cellular signaling pathways. An IC50 value as low as 0.24 µM was reported for certain derivatives, indicating potent inhibitory activity.
Table 2: PDE Inhibition Potency
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | PDE3A | 0.24 |
| Related Compound D | PDE3B | 2.34 |
Cardiovascular Effects
In vivo studies have demonstrated that compounds similar to this compound exhibit cardiotonic effects. These effects are mediated through the modulation of cyclic nucleotide levels, leading to enhanced cardiac contractility.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives based on the core structure of this compound. Researchers found that modifications at specific positions significantly altered the biological activity profiles, emphasizing the importance of structure-activity relationships (SAR).
Propiedades
IUPAC Name |
6-imidazol-1-yl-N-[4-(tetrazol-1-yl)phenyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N9O/c25-15(13-5-6-14(20-19-13)23-8-7-16-9-23)18-11-1-3-12(4-2-11)24-10-17-21-22-24/h1-10H,(H,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFVJIZORLGAHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN=C(C=C2)N3C=CN=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













